5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid
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Overview
Description
5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid is a complex organic compound that features both pyrimidine and dichlorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid typically involves multi-step organic synthesis. The process might start with the preparation of the pyrimidine ring, followed by the introduction of the dichlorophenyl group and the pentanoic acid chain. Common reagents might include chlorinating agents, amines, and various catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino or hydroxyl groups.
Reduction: Reduction reactions could target the dichlorophenyl group or the pyrimidine ring.
Substitution: Substitution reactions might involve replacing one of the chlorine atoms with another functional group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.
Medicine
Medically, compounds with similar structures are often investigated for their potential as drugs, particularly in areas like oncology or infectious diseases.
Industry
Industrially, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The dichlorophenyl group could enhance binding affinity, while the pyrimidine ring might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-phenylpentanoic acid: Lacks the dichlorophenyl group.
5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(3,4-dimethylphenyl)pentanoic acid: Has methyl groups instead of chlorine atoms.
Uniqueness
The presence of the dichlorophenyl group might confer unique properties, such as increased lipophilicity or enhanced binding to specific biological targets.
Properties
CAS No. |
79333-36-1 |
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Molecular Formula |
C15H15Cl2N3O4 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-(3,4-dichlorophenyl)pentanoic acid |
InChI |
InChI=1S/C15H15Cl2N3O4/c16-10-5-4-7(6-11(10)17)8(14(23)24)2-1-3-9-12(21)19-15(18)20-13(9)22/h4-6,8H,1-3H2,(H,23,24)(H4,18,19,20,21,22) |
InChI Key |
TWEKHKOAMDTORE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CCCC2=C(N=C(NC2=O)N)O)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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